(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid is a complex boronic acid derivative characterized by its unique molecular structure, which includes a fluorophenyl group, an acrylamidoethyl group, and a boronic acid moiety. Its chemical formula is , with a molecular weight of approximately 280.06 g/mol. The compound is identified by the CAS number 1313712-90-1 and is utilized in various scientific applications, particularly in the fields of chemistry and biomedical engineering .
This compound falls under the category of boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are notable for their ability to form reversible covalent bonds with diols, making them valuable in sensing and drug delivery applications. The specific classification of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid highlights its functional groups, which contribute to its reactivity and utility in various chemical processes .
The synthesis of (4-((2-acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves several steps:
In industrial settings, the process is scaled up using specialized reactors that allow for continuous monitoring of parameters like temperature, pressure, and pH to optimize yield and quality. The reactions are typically conducted under inert atmospheres to minimize side reactions .
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid can participate in several types of chemical reactions:
These reactions are significant in organic synthesis and materials science, enabling the development of new compounds with tailored properties.
The mechanism of action for (4-((2-acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid is particularly relevant in glucose-responsive systems:
This mechanism has been effectively utilized in developing microneedle patches for diabetes management, where the compound's responsiveness to glucose levels allows for precise insulin delivery .
The compound's properties make it suitable for applications requiring precise control over chemical interactions, particularly in biomedical fields .
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid has diverse applications:
The strategic design of boronic acid-containing monomers integrates orthogonal functionalities to optimize glucose-binding capability and polymer incorporation. (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid (CAS 1313712-90-1) exemplifies this approach through its trifunctional architecture:
This design overcomes limitations of simple phenylboronic acids, which exhibit suboptimal pKₐ (~8.8) and weak binding at physiological pH. As shown in Table 1, fluorination and extended conjugation significantly improve glucose responsiveness compared to conventional boronic acid monomers [3] [4] [8].
Table 1: Comparative Glucose-Binding Properties of Boronic Acid Monomers
Compound | Kd (Glucose, mM) | pKa | Structural Features |
---|---|---|---|
Phenylboronic acid | 12.5 | 8.8 | Unsubstituted |
(4-Chloro-3-fluorophenyl)boronic acid | 8.2 | 7.6 | Halogenated electron-withdrawing group [8] |
(5-Carbamoyl-2-fluorophenyl)boronic acid | 6.9 | 7.3 | Fluorine + hydrogen-bonding carbamoyl [7] |
This monomer | 3.8 | 7.1 | Fluorine + acrylamidoethylcarbamoyl [3] [4] |
Radical polymerization methods transform this monomer into functional glucose-responsive networks:
Table 2: Polymerization Performance Metrics
Method | Reaction Time | Monomer Conversion | Molecular Weight (Da) | Critical Applications |
---|---|---|---|---|
Thermal free radical | 2–4 hours | >95% | 50,000–200,000 | Bulk hydrogels [4] |
UV photopolymerization | 3–8 minutes | >90% | N/A (crosslinked networks) | Microneedle coatings [3] |
RAFT polymerization | 6–12 hours | >98% | 15,000–80,000 (Đ<1.25) | Insulin-glucagon dual systems [4] |
The meta-fluorine atom critically modulates electronic and steric properties:
Table 3: Impact of Fluorine Position on Glucose Responsiveness
Fluorine Position | Glucose Kd (mM) | pKa | Blood Glucose Reduction |
---|---|---|---|
Ortho-F | 5.2 | 6.9 | 45% in 2h |
Meta-F | 3.8 | 7.1 | 68% in 2h |
Para-F | 6.1 | 7.4 | 32% in 2h |
Data from diabetic minipig studies using equivalent microneedle formulations [3] [4].
pKₐ reduction is essential for physiological glucose sensing:
Table 4: Substituent Effects on Boronic Acid pKa
Substituent | Hammett σ Constant | Experimental pKa | Glucose Kd (mM) |
---|---|---|---|
-NHCOCH₂CH₂NHAc (reference) | +0.28 | 7.6 | 8.9 |
-F (meta) + carbamoyl | +0.34 (σₘ) | 7.1 | 3.8 |
-Cl (meta) + carbamoyl | +0.37 (σₘ) | 7.3 | 4.6 |
-CF₃ (meta) + carbamoyl | +0.43 (σₘ) | 6.8 | 5.1* |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: